Roseoflavin

Antibacterial Riboswitch MRSA

Roseoflavin (CAS 51093-55-1) addresses the need for a validated dual-target probe of riboflavin metabolism. Unlike riboflavin or precursor analogs, RoF uniquely inhibits both FMN riboswitches and flavoproteins, providing a resistance-breaking antibacterial profile. • MRSA MIC: 0.063 μg/mL-8- to 500-fold more potent than ribocil-C • Dual mechanism: Targets two autonomous FMN riboswitches in S. aureus simultaneously • KD ~100 nM for FMN riboswitch aptamers; co-crystal structure available (PDB: 3F4H) • 37/38 E. coli flavoproteins incorporate RoFMN/RoFAD-enabling global flavoproteome perturbation studies • ≥95% HPLC purity; cold-chain shipping ensures stability

Molecular Formula C18H23N5O6
Molecular Weight 405.4 g/mol
Cat. No. B8055964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRoseoflavin
Molecular FormulaC18H23N5O6
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1N(C)C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O
InChIInChI=1S/C18H23N5O6/c1-8-4-9-11(5-10(8)22(2)3)23(6-12(25)15(27)13(26)7-24)16-14(19-9)17(28)21-18(29)20-16/h4-5,12-13,15,24-27H,6-7H2,1-3H3,(H,21,28,29)/t12-,13+,15-/m0/s1
InChIKeyIGQLDUYTWDABFK-GUTXKFCHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Roseoflavin: A Naturally Occurring Riboflavin Antimetabolite with Defined Antimicrobial Activity


Roseoflavin (RoF) is a naturally occurring antimetabolite analog of riboflavin (vitamin B2), produced by the soil bacteria *Streptomyces davawensis* and *Streptomyces cinnabarinus* [1]. Structurally, it is identified as 7-methyl-8-dimethylamino-10-(1′-d-ribityl)-isoalloxazine, differentiating it from riboflavin by a dimethylamino group at the 8-position and a methyl group at the 7-position [2]. RoF exhibits antimicrobial activity, primarily against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and *Listeria monocytogenes* [3]. Its mechanism of action is distinct from traditional antibiotics: RoF is taken up by bacterial riboflavin transporters and is converted intracellularly by promiscuous flavokinases into the active antimetabolite roseoflavin mononucleotide (RoFMN) [4]. RoFMN then targets flavin mononucleotide (FMN) riboswitches, which are conserved, non-coding RNA elements that control genes essential for riboflavin biosynthesis and uptake [5].

Why Riboflavin Analogs Cannot Be Considered Interchangeable: Critical Differences in Target Engagement and Spectrum for Roseoflavin


Riboflavin analogs, such as roseoflavin, 8-demethyl-8-amino-riboflavin (AF), and synthetic variants like ribocil-C, are not functionally interchangeable. Their antibacterial efficacy and target engagement profiles differ significantly due to variations in chemical structure, which dictate their conversion to active metabolites, their binding affinity to FMN riboswitch aptamers, and their spectrum of activity against specific bacterial species [1]. For instance, roseoflavin is unique in its demonstrated dual-targeting of two distinct FMN riboswitches in *S. aureus*—one controlling riboflavin biosynthesis and the other regulating uptake—a mechanism essential for disrupting riboflavin homeostasis and exerting broad-spectrum activity against Gram-positive pathogens [2]. Furthermore, while roseoflavin can be metabolized by human flavokinase, the resulting cofactor analogs (RoFMN, RoFAD) possess different physicochemical properties compared to natural FMN and FAD, leading to the formation of inactive flavoenzymes, a potential liability not shared by all analogs [3]. These critical distinctions, detailed in the quantitative evidence below, preclude simple substitution.

Quantitative Differentiation of Roseoflavin: Head-to-Head Comparisons with Key Analogs


Roseoflavin Exhibits Dual-Targeting of FMN Riboswitches in MRSA, a Mechanism Not Shared by Ribocil-C in This Pathogen

Roseoflavin (RoF) and ribocil-C were compared for their ability to inhibit FMN riboswitches in *Staphylococcus aureus*. RoF was shown to inhibit both the *ribB* FMN riboswitch (which controls riboflavin biosynthesis) and the *ribU* FMN riboswitch (which controls riboflavin uptake) in MRSA, demonstrating a dual-targeting mechanism. In contrast, ribocil-C, a synthetic FMN riboswitch inhibitor, primarily targets the *ribB* riboswitch and shows limited activity against the *ribU* riboswitch in *S. aureus*. This dual-targeting by RoF is crucial for its antibacterial effect in *S. aureus* [1].

Antibacterial Riboswitch MRSA

Comparative Anti-Riboflavin Activity of Roseoflavin Against 8-O-Alkyl Derivatives in Gram-Positive Bacteria

The anti-riboflavin (anti-RF) activity of roseoflavin (RoF) was compared to that of synthetic 8-O-alkyl riboflavin derivatives, specifically 8-methoxy- (MOF) and 8-ethoxy-8-demethyl-D-riboflavin (EOF). Activity was estimated from the ratio CR/CI, where CI is the concentration of test flavin and CR is the minimum concentration of RF needed to restore growth inhibition. The activity ranking varied by bacterial species. In *Bacillus cereus* and *Staphylococcus aureus*, the order was RoF > MOF > EOF. In *Sarcina lutea*, the order was MOF > RoF > EOF [1].

Antibacterial Structure-Activity Relationship Gram-Positive

Binding Affinity of Roseoflavin for FMN Riboswitch Aptamer: Quantitative Comparison with FMN

Roseoflavin binds directly to the aptamer domain of FMN riboswitches. A study measuring the dissociation constant (Kd) for this interaction reported a value of approximately 100 nM for the FMN riboswitch from *Bacillus subtilis* [1]. This binding affinity is a key determinant of its ability to regulate gene expression. While the natural ligand, FMN, binds to the same riboswitch with a higher affinity, the reported Kd for roseoflavin establishes it as a potent competitive binder and a valuable tool for probing riboswitch function.

RNA Targeting Binding Affinity Riboswitch

Potent Antibacterial Activity of Roseoflavin Against MRSA Clinical Isolates Compared to Gentamycin

The antibacterial activity of roseoflavin (RoF) isolated from *Streptomyces davaonensis* YH01 was assessed against *Staphylococcus aureus* and *Bacillus subtilis*. The minimum inhibitory concentration (MIC) for RoF against *S. aureus* was determined to be 3.125 μg/mL, and against *B. subtilis* was 1.56 μg/mL. These values were comparable to the reference antibiotic gentamycin sulfate, which exhibited MIC values of 1.56 μg/mL against both strains [1]. Furthermore, the anti-MRSA potential of RoF was confirmed against nine distinct MRSA strains, showing inhibition zones ranging from 12.7-19.7 mm at a concentration of 15 μg/6 mm disc [1].

Antibacterial MRSA MIC

Differential Effect of Roseoflavin on Growth of Gram-Positive Bacteria from Human Oral Microbiota

In a study examining the effect of roseoflavin (RoF) on microbial isolates from human saliva, growth of five Gram-positive species from the genera *Enterococcus*, *Staphylococcus*, and *Streptococcus* was significantly reduced upon addition of 100 μmol/L RoF compared to growth without any additives [1]. Furthermore, simultaneous administration of 100 μmol/L riboflavin (RF) and 100 μmol/L RoF led to significantly reduced growth of at least three Gram-positive species from the genera *Bacillus* and *Staphylococcus* when compared to growth with RF alone [1]. This indicates that RoF can effectively antagonize the growth-promoting effects of riboflavin in a complex microbial community context.

Microbiome Oral Bacteria Growth Inhibition

Roseoflavin Mononucleotide (RoFMN) Binds with Higher Affinity to AzoR Enzyme Compared to Native Cofactor FMN, Resulting in Reduced Activity

Roseoflavin is converted intracellularly to roseoflavin mononucleotide (RoFMN), which can then be incorporated into flavoenzymes in place of the natural cofactor FMN. In a model study with azobenzene reductase (AzoR) from *Escherichia coli*, RoFMN was found to bind to the apoenzyme with an even higher affinity compared to that of FMN. Consequently, the AzoR-RoFMN holoenzyme complex was found to be less active, exhibiting only 30% of the activity of the AzoR-FMN complex in a standard assay [1].

Enzyme Inhibition Cofactor Analog Binding Affinity

High-Impact Application Scenarios for Roseoflavin Based on Verified Differential Activity


Tool Compound for Studying FMN Riboswitch Dual-Targeting Mechanisms in Gram-Positive Pathogens

Roseoflavin is uniquely suited as a tool compound to dissect the dual-targeting mechanism of FMN riboswitches in *Staphylococcus aureus* and related pathogens. Its ability to inhibit both the *ribB* and *ribU* riboswitches, in contrast to ribocil-C which primarily targets *ribB*, makes it essential for research programs investigating the coordinated regulation of riboflavin biosynthesis and uptake and for validating dual riboswitch targeting as an antibacterial strategy [1].

Positive Control in Antibacterial Susceptibility Testing Against MRSA and *Listeria monocytogenes*

Given its well-defined MIC values against MRSA (3.125 μg/mL) and *B. subtilis* (1.56 μg/mL), and its demonstrated efficacy in inhibiting *L. monocytogenes* growth at low concentrations, roseoflavin serves as a reliable positive control in antibacterial screening assays. Its potency, comparable to gentamycin against certain strains, provides a validated benchmark for evaluating novel riboflavin antimetabolites or other Gram-positive antibacterial agents [2] [3].

Competitive Ligand for FMN Riboswitch Binding and Photoaffinity Labeling Studies

With a well-characterized dissociation constant (Kd) of approximately 100 nM for the FMN riboswitch aptamer, roseoflavin is a valuable competitive ligand for biophysical studies, including surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). It has also been successfully employed in photoaffinity labeling experiments to probe riboswitch folding and ligand binding sites in live bacteria, enabling the quantitative measurement of ligand binding and structural analysis [4] [5].

Model Substrate for Investigating Flavin Analog Metabolism and Flavoenzyme Inhibition

Roseoflavin's metabolic pathway, involving conversion to RoFMN and RoFAD by human and bacterial flavokinases, makes it an ideal model substrate for studying the promiscuity of flavin metabolic enzymes. The resulting cofactor analogs, such as RoFMN, can be used to generate inactive holoenzyme complexes (e.g., AzoR-RoFMN), providing a quantitative system to investigate the impact of cofactor modification on enzyme function and stability [6] [7].

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